

A Comparative Analysis of 8-Bromoquinoline using ^1H and ^{13}C NMR Spectroscopy

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **8-Bromoquinoline**

Cat. No.: **B100496**

[Get Quote](#)

For researchers, scientists, and professionals in drug development, a thorough understanding of the structural features of key chemical entities is paramount. This guide provides a detailed analysis of **8-Bromoquinoline**, a heterocyclic compound of interest in medicinal chemistry, utilizing one-dimensional ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectroscopy. The data presented herein is compared with its parent compound, quinoline, to highlight the influence of the bromine substituent on the electronic environment of the quinoline ring system.

^1H and ^{13}C NMR Spectral Data Comparison

The following tables summarize the experimental ^1H and ^{13}C NMR spectral data for **8-Bromoquinoline** and Quinoline. The data was acquired in deuterated chloroform (CDCl_3), and chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

^1H NMR Data

Proton	8-Bromoquinoline Chemical Shift (δ ppm)	Multiplicity	Coupling Constant (J Hz)	Quinoline Chemical Shift (δ ppm)	Multiplicity	Coupling Constant (J Hz)
H-2	8.93	dd	4.2, 1.7	8.90	dd	4.2, 1.7
H-3	7.42	dd	8.3, 4.2	7.37	dd	8.1, 4.2
H-4	8.15	dd	8.3, 1.7	8.11	dd	8.1, 1.7
H-5	7.75	dd	7.5, 1.2	7.74	d	8.2
H-6	7.40	t	7.8	7.52	ddd	8.5, 6.9, 1.5
H-7	7.89	dd	8.2, 1.3	7.65	ddd	8.1, 6.9, 1.2
H-8	-	-	-	8.08	d	8.5

¹³C NMR Data

Carbon	8-Bromoquinoline Chemical Shift (δ ppm)	Quinoline Chemical Shift (δ ppm)
C-2	150.5	150.2
C-3	121.7	121.1
C-4	136.3	135.8
C-4a	147.9	148.3
C-5	130.0	129.5
C-6	126.9	126.5
C-7	128.5	127.5
C-8	129.8	128.3
C-8a	143.8	129.1

Experimental Protocol

The NMR spectra were acquired using a standard protocol for organic compounds.

Sample Preparation:

- Approximately 10-20 mg of the analyte (**8-Bromoquinoline** or Quinoline) was accurately weighed and dissolved in approximately 0.7 mL of deuterated chloroform (CDCl_3 , 99.8% D).
- The solution was transferred to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

- Spectrometer: Bruker Avance 400 MHz spectrometer.
- ^1H NMR Acquisition:
 - Pulse Program: zg30
 - Number of Scans: 16

- Relaxation Delay: 1.0 s
- Spectral Width: 12 ppm
- ^{13}C NMR Acquisition:
 - Pulse Program: zgpg30 (proton-decoupled)
 - Number of Scans: 1024
 - Relaxation Delay: 2.0 s
 - Spectral Width: 220 ppm
- Referencing: The chemical shifts were referenced to the residual solvent peak of CDCl_3 (^1H : 7.26 ppm; ^{13}C : 77.16 ppm).

Structure and Atom Numbering

The following diagram illustrates the chemical structure of **8-Bromoquinoline** with the standard IUPAC numbering for the quinoline ring system.

Caption: Chemical structure of **8-Bromoquinoline** with atom numbering.

- To cite this document: BenchChem. [A Comparative Analysis of 8-Bromoquinoline using ^1H and ^{13}C NMR Spectroscopy]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b100496#1h-nmr-and-13c-nmr-analysis-of-8-bromoquinoline\]](https://www.benchchem.com/product/b100496#1h-nmr-and-13c-nmr-analysis-of-8-bromoquinoline)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com